molecular formula C15H27N5O5 B14682197 N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide CAS No. 34023-12-6

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide

Cat. No.: B14682197
CAS No.: 34023-12-6
M. Wt: 357.41 g/mol
InChI Key: QFZHILUGNZGQEN-XKNYDFJKSA-N
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Description

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide is a synthetic peptide compound It is composed of a sequence of alanine residues with an acetyl group at the N-terminus and a methyl group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the N-terminal acetyl group and the C-terminal methyl group.

    Substitution: The amino groups in the peptide can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions include the individual amino acids resulting from hydrolysis and modified peptides resulting from oxidation or reduction.

Scientific Research Applications

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Industry: The compound can be used in the development of new materials and as a building block for more complex peptides.

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester: This compound has a similar structure but includes an additional alanine residue and a methyl ester group.

    N-Acetyl-L-prolyl-L-phenylalanine methyl ester: This compound contains different amino acids, proline, and phenylalanine, and has a methyl ester group.

Uniqueness

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide is unique due to its specific sequence of alanine residues and the presence of both an acetyl group at the N-terminus and a methyl group at the C-terminus. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

34023-12-6

Molecular Formula

C15H27N5O5

Molecular Weight

357.41 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C15H27N5O5/c1-7(12(22)16-6)18-14(24)9(3)20-15(25)10(4)19-13(23)8(2)17-11(5)21/h7-10H,1-6H3,(H,16,22)(H,17,21)(H,18,24)(H,19,23)(H,20,25)/t7-,8-,9-,10-/m0/s1

InChI Key

QFZHILUGNZGQEN-XKNYDFJKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC)NC(=O)C

Origin of Product

United States

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